molecular formula C9H8FN B1620822 4-fluoro-5-methyl-1H-indole CAS No. 537013-49-3

4-fluoro-5-methyl-1H-indole

Cat. No. B1620822
CAS RN: 537013-49-3
M. Wt: 149.16 g/mol
InChI Key: FTHQRBRRFDUJBQ-UHFFFAOYSA-N
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Description

4-fluoro-5-methyl-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including 4-fluoro-5-methyl-1H-indole, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Applications

Indole derivatives are known to possess anti-inflammatory properties . This makes 4-fluoro-5-methyl-1H-indole a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have been found to exhibit anticancer activities . The unique structure of 4-fluoro-5-methyl-1H-indole could be leveraged in the development of novel anticancer drugs .

Antimicrobial Applications

Indole derivatives, including 4-fluoro-5-methyl-1H-indole, have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial infections .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . Therefore, 4-fluoro-5-methyl-1H-indole could be explored for its potential antidiabetic applications .

Antimalarial Applications

Indole derivatives have been found to possess antimalarial activities . This opens up possibilities for the use of 4-fluoro-5-methyl-1H-indole in the development of new antimalarial drugs .

Use in Synthesis of Complex Heterocyclic Compounds

Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . The 4-fluoro-5-methyl-1H-indole could be used as a building block in the construction of complex and biologically relevant heterocyclic compounds .

Potential Use in the Development of Antitumor Agents

4-fluoro-5-methyl-1H-indole could be used as a reactant for the preparation of antitumor agents . This suggests its potential application in cancer research .

properties

IUPAC Name

4-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHQRBRRFDUJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379126
Record name 4-Fluoro-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537013-49-3
Record name 4-Fluoro-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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